o-Ethyl o-methyl methylphosphonothioate
Description
o-Ethyl o-methyl methylphosphonothioate, also known as O-Ethyl methylphosphonothioic acid (EMPTA), is an organophosphate compound that has garnered considerable attention in various fields of chemical research. wikipedia.org Its dual-use nature, with applications in the synthesis of some pesticides and pharmaceuticals, is overshadowed by its crucial role as a precursor in the synthesis of highly toxic nerve agents. wikipedia.org This has led to its inclusion in schedules of controlled substances under international agreements like the Chemical Weapons Convention (CWC).
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₉O₂PS |
| Molar Mass | 140.14 g/mol |
| Appearance | Yellowish liquid |
| Boiling Point | 73 °C at 1 mmHg |
| Density | 1.18 g/mL at 25 °C |
| Refractive Index | 1.487 at 20 °C |
| CAS Number | 18005-40-8 |
Data sourced from multiple references. nih.govchemsynthesis.comchemicalbook.com
The study of this compound is deeply rooted in the broader field of organophosphorus chemistry, which began in the early 19th century. This area of chemistry experienced a significant expansion in the 1930s, leading to the development of a wide array of compounds, including both valuable insecticides and potent nerve agents. Organophosphorus compounds are characterized by a central phosphorus atom bonded to organic groups. In the case of this compound, the phosphorus is bonded to a methyl group, an ethoxy group, and a sulfur atom, making it an organothiophosphorus compound. nih.gov
Research in this area often focuses on the synthesis, reactivity, and biological activity of these compounds. The phosphorus atom in this compound is a chiral center, meaning it can exist in two different stereoisomers or enantiomers. The separation and study of these enantiomers are of significant interest in academic research as they can exhibit different biological activities.
The primary significance of this compound in contemporary research lies in its connection to chemical warfare agents, particularly the V-series nerve agents. It is a key precursor in the synthesis of the nerve agent VX. haz-map.com The V-series agents were accidentally discovered in the early 1950s during research aimed at developing new pesticides.
The synthesis of VX involves the reaction of this compound with N,N-diisopropylaminoethanol. Due to its direct role in the production of VX, this compound is a controlled substance under the Chemical Weapons Convention.
In addition to its role as a precursor, related compounds are used as simulants in research to study the detection, decontamination, and environmental fate of more toxic nerve agents without the associated handling risks. For instance, O,S-diethyl methyl phosphonothiolate (OSDEMP) has been used as a simulant for VX in decontamination studies. chinayyhg.com Research into the physical and chemical properties of these simulants and precursors is crucial for developing effective countermeasures and verification technologies for chemical weapons. dtic.mil
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | EMPTA, O-Ethyl methylphosphonothioic acid |
| O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate | VX |
| N,N-diisopropylaminoethanol | - |
| O,S-diethyl methyl phosphonothiolate | OSDEMP |
| Tabun | - |
| Sarin | - |
| Soman | - |
| Parathion | - |
| Tetraethyl pyrophosphate | TEPP |
| Triethylphosphate | TEP |
| Armine | - |
| O-isobutyl S-[(2-diethylamino) ethyl] methylphosphonothioate | RVX |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy-methoxy-methyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS/c1-4-6-7(3,8)5-2/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLUBWHKLGXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276672 | |
| Record name | o-ethyl o-methyl methylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53156-14-2, 88066-00-6 | |
| Record name | Phosphonothioic acid, methyl-, O-ethyl O-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053156142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-ethyl o-methyl methylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Research
Established Synthetic Pathways
Traditional synthesis routes for o-Ethyl o-methyl methylphosphonothioate and its analogs typically begin with readily available phosphorus-containing precursors. These methods prioritize accessibility and scalability.
A primary route for the synthesis of dialkyl methylphosphonothioates involves the reaction of Methylphosphonothioic Dichloride with alcohols. This reaction is analogous to the synthesis of phosphonates from Methylphosphonyl Dichloride. wikipedia.org The process is a nucleophilic substitution where the chlorine atoms are sequentially replaced by alkoxy groups from the corresponding alcohols.
The synthesis of the asymmetrically substituted this compound requires a stepwise addition of methanol (B129727) and ethanol (B145695). The reaction is typically carried out in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid byproduct, which could otherwise lead to unwanted side reactions. google.com
The general sequence can be represented as:
Monosubstitution: CH₃P(S)Cl₂ + CH₃OH → CH₃P(S)(OCH₃)Cl + HCl
Disubstitution: CH₃P(S)(OCH₃)Cl + C₂H₅OH → CH₃P(S)(OCH₃)(OC₂H₅) + HCl
Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired mixed ester and minimize the formation of symmetric byproducts (dimethyl and diethyl esters).
An alternative pathway involves the esterification of phosphonothioic acids. For the target compound, this would involve intermediates like O-Ethyl methylphosphonothioic acid (EMPTA) or O-Methyl methylphosphonothioic acid. wikipedia.org For instance, a synthetic scheme can proceed through the formation of O-Ethyl methylphosphonothioic acid, which is then esterified with methanol. chinayyhg.com
A representative multi-step synthesis might start from a different precursor, such as Dimethyl methylphosphonate (B1257008), which is first converted to Methyl phosphonic dichloride. chinayyhg.com This dichloride can then be reacted with ethanol and hydrogen sulfide (B99878) to produce the intermediate O-Ethyl methylphosphonothioic acid. chinayyhg.com The final step would be the esterification of this acid intermediate with methanol. This highlights how phosphonothioic acids serve as key nodes in the synthesis of more complex esters.
Advanced Synthetic Strategies
Modern synthetic research aims to overcome the limitations of classical methods, focusing on efficiency, selectivity, and the synthesis of stereochemically pure compounds.
The phosphorus atom in this compound is a chiral center, meaning the compound exists as two enantiomers (P(+) and P(-)). These stereoisomers can exhibit significant differences in biological activity, which drives research into methods for their selective synthesis. While specific studies on the stereoselective synthesis of this compound are not broadly detailed in available literature, the principles are well-established for related organophosphorus compounds.
Approaches to stereoselective synthesis in this field often involve:
Chiral auxiliaries: Using a chiral alcohol to create a diastereomeric intermediate, which can then be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.
Asymmetric catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other during the P-O bond formation.
Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques like chiral chromatography.
The development of these methods is critical for studying the specific properties of each enantiomer and for applications where one stereoisomer is significantly more active or desirable.
A widely used advanced strategy for synthesizing phosphonothioates is the thionation of their corresponding phosphonate (B1237965) analogs. This involves the conversion of a phosphoryl (P=O) group to a thiophosphoryl (P=S) group. The most common reagent for this transformation is Lawesson's reagent. scielo.brscielo.br
The reaction involves heating the corresponding phosphonate, o-Ethyl o-methyl methylphosphonate, with Lawesson's reagent in an appropriate solvent. Research into the thionation of analogous compounds like O,O'-diethyl methylphosphonate (DEMP) provides insight into the reaction parameters. scielo.brscielo.br
| Parameter | Condition | Effect on Yield/Reaction Rate |
|---|---|---|
| Temperature | Increased Temperature (e.g., 80-110 °C) | Generally increases the reaction rate, leading to higher yields in a shorter time. |
| Solvent | Aromatic solvents (e.g., Toluene, Xylene) | Effective media for the reaction, with higher boiling point solvents allowing for higher reaction temperatures. |
| Duration | Extended reaction time (e.g., up to 24h) | Can lead to higher conversion of the starting phosphonate to the thiophosphonate product. |
| Stoichiometry | Equimolar or slight excess of Lawesson's Reagent | Ensures complete conversion of the phosphonate. Research suggests a 1:1 molar ratio can be effective for high yields. scielo.br |
This method is valuable because it allows for the synthesis of a wide range of phosphonates first, which can then be converted to their thio-analogs in a subsequent step. scielo.br
Utility in Complex Organophosphorus Compound Synthesis
This compound and its close structural relatives, particularly O-Ethyl methylphosphonothioic acid (EMPTA), are significant intermediates in the synthesis of more complex organophosphorus compounds. wikipedia.org Their primary documented utility in this context is as a key precursor in the synthesis of the V-series nerve agent VX. wikipedia.orgnih.gov
The synthesis of VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) from an intermediate like EMPTA involves the alkylation of the sulfur atom. The structure of this compound contains the core methylphosphonothioate framework, which is elaborated upon to build the final, more complex molecule. This underscores the dual-use nature of such precursors, which have applications in the synthesis of various compounds, including pesticides and highly toxic agents. wikipedia.org
Reactivity and Degradation Mechanism Studies
Fundamental Chemical Reactions
The phosphorus(V) center in o-Ethyl o-methyl methylphosphonothioate is electrophilic, making it susceptible to attack by various reagents. The presence of both P=S (thiono) and P-O-C (ester) linkages defines its characteristic reactions, which include oxidation, nucleophilic substitution, and hydrolysis.
Oxidative processes are a key degradation pathway for phosphonothioates. The sulfur atom, being a soft nucleophile, is susceptible to electrophilic attack.
Studies on the oxidative decontamination of the closely related compound VX and its simulant OSDEMP show that the reaction is initiated by the attack of an electrophilic species, such as Cl+, on the lone pair of electrons of the bivalent sulfur atom. This leads to the formation of a sulfonium (B1226848) cation intermediate. The subsequent nucleophilic attack by water on the phosphorus atom of this intermediate results in the cleavage of the P-S bond, leading to the formation of non-toxic degradation products like ethyl methylphosphonic acid (EMPA).
Another significant oxidation pathway occurs during perhydrolysis. Investigations into the ion-molecule reactions of a VX model compound, O,S-dimethyl methylphosphonothioate, with the hydroperoxide anion (HOO⁻) revealed a reactive pentavalent intermediate. This intermediate can undergo an internal sulfur oxidation, which is an extremely exothermic and kinetically favorable process. This intramolecular oxidation is followed by the elimination of a sulfur-containing moiety, ultimately yielding a methyl methylphosphonate (B1257008) anion. wikipedia.orgquora.com This pathway is significant because it deactivates the toxic potential of the agent by eliminating the sulfur group. wikipedia.orgquora.com
Table 1: Major Products Identified in Oxidation Reactions of Phosphonothioate Simulants
| Precursor Compound | Oxidizing Condition | Major Products |
| O,S-diethyl methylphosphonothioate (OSDEMP) | N,N-dichlorourethane | Ethyl methyl phosphonate (B1237965) (EMPA) |
| O,S-dimethyl methylphosphonothioate | Hydroperoxide anion (HOO⁻) | Methyl methylphosphonate anion |
| VX | N,N-dichlorovaleramide (NCV) in DMSO | Ethyl methylphosphonic acid (EMPA) |
This table is generated based on findings from studies on VX and its simulants.
Based on available scientific literature, reduction reactions of this compound and closely related organothiophosphates are not a commonly studied or well-documented degradation pathway. The primary focus of research has been on their oxidative and hydrolytic decomposition.
Nucleophilic substitution at the phosphorus center is a fundamental reaction for organophosphorus compounds. These reactions can proceed through either a concerted (Sₙ2-like) mechanism or a stepwise process involving a trigonal bipyramidal pentacoordinate intermediate.
In a concerted mechanism, the nucleophile attacks the phosphorus center, forming a single pentacoordinate transition state before the leaving group departs. In the stepwise mechanism, a relatively stable pentacoordinate intermediate is formed, which then breaks down to yield the products. The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the solvent.
Research on VX model systems shows that nucleophilic attack can occur at different sites. For instance, reaction with the hydroperoxide anion can involve an Sₙ2 reaction at a carbon atom of the methyl group, or nucleophilic addition at the phosphorus center. wikipedia.orgquora.com The latter pathway leads to the formation of the pentavalent intermediate that is crucial in perhydrolysis mechanisms. wikipedia.orgquora.com Studies on the reactions of VX and OSDEMP with various nucleophiles, including hydroxide (B78521) and hydroperoxide ions, are often interpreted in terms of concerted Sₙ2(P) reactions. The selectivity of the reaction (i.e., whether the P-S or P-O bond is cleaved) depends heavily on the relative basicities of the incoming nucleophile and the potential leaving groups.
Hydrolytic Degradation Research
Hydrolysis is a primary mechanism for the environmental degradation of phosphonothioates. The rate and products of this reaction are highly dependent on the pH of the aqueous solution.
The hydrolysis of phosphonothiolates like VX has been studied across a wide pH range. These studies reveal that different reaction mechanisms dominate in acidic, neutral, and alkaline solutions, leading to different degradation products.
In alkaline conditions (pH > 10), hydrolysis of VX proceeds via two competing pathways: cleavage of the P-S bond and cleavage of the P-O bond. researchgate.net
P-S Cleavage: This pathway is generally favored and results in the formation of the relatively non-toxic product ethyl methylphosphonic acid (EMPA). researchgate.net
P-O Cleavage: This pathway produces the highly toxic and relatively stable S-[2-(diisopropylamino)ethyl] methylphosphonothioic acid (EA-2192). researchgate.net
Table 2: pH-Dependency of Hydrolysis Pathways for VX
| pH Condition | Dominant Cleavage Pathway | Major Products | Toxicity of Products |
| Acidic (pH < 7) | P-S Bond Cleavage | Ethyl methylphosphonic acid (EMPA) | Non-toxic |
| Alkaline (pH > 10) | P-S Bond Cleavage (dominant) | Ethyl methylphosphonic acid (EMPA) | Non-toxic |
| Alkaline (pH > 10) | P-O Bond Cleavage (minor) | S-[2-(diisopropylamino)ethyl] methylphosphonothioic acid (EA-2192) | Toxic |
This table is based on kinetic studies of the related compound VX.
Perhydrolysis, the reaction with the hydroperoxide anion (HOO⁻), is a significantly more effective method for degrading phosphonothioates compared to hydrolysis. Studies involving VX and the model compound O,S-diethyl methylphosphonothioate show that perhydrolysis with HOO⁻ is 30 to 40 times faster than hydrolysis with the hydroxide ion (HO⁻).
A key feature of the perhydrolysis mechanism is its selectivity. The reaction involves a quantitative cleavage of the P-S bond, yielding the corresponding phosphonate and sulfonate ions as non-toxic products. cdc.gov This high selectivity for the P-S bond is a major advantage for decontamination, as it avoids the formation of the toxic P-O cleavage product (EA-2192). Isotopic labeling studies have confirmed that the hydroperoxide anion directly displaces the thiolate group at the phosphorus center. cdc.gov The mechanism is believed to proceed via nucleophilic addition at the phosphorus atom, forming a pentavalent intermediate which then undergoes intramolecular sulfur oxidation and elimination, effectively detoxifying the compound. wikipedia.orgquora.com
Table of Chemical Compounds
| Abbreviation / Common Name | Full Chemical Name |
| VX | O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate |
| OSDEMP | O,S-diethyl methylphosphonothioate |
| EMPA | Ethyl methylphosphonic acid |
| EA-2192 | S-[2-(diisopropylamino)ethyl] methylphosphonothioic acid |
| NCV | N,N-dichlorovaleramide |
| HOO⁻ | Hydroperoxide anion |
| HO⁻ | Hydroxide ion |
Degradation Product Identification and Pathway Elucidation
The degradation of this compound proceeds through various pathways, including hydrolysis and microbial action, leading to a range of products. The specific products formed are highly dependent on the environmental conditions, particularly pH.
Under aqueous conditions, hydrolysis is a primary degradation pathway. At pH levels below 6 and above 10, the main degradation product is ethyl methylphosphonic acid (EMPA). However, under certain conditions, hydrolysis can also lead to the formation of S-[2-(diisopropylamino)ethyl] hydrogen methylphosphonothioate (EA-2192), a product that retains significant toxicity similar to the parent compound. oup.com The final, common degradation product resulting from further breakdown is methylphosphonic acid (MPA). oup.com
Studies using simulants such as O,S-diethyl methyl phosphonothiolate (OSDEMP) have shown that degradation can proceed via three different pathways: P-S bond cleavage, S-C and O-C bond cleavage, and the formation of a P-S-P bond through oxidation and hydrolysis. These pathways lead to the formation of ethyl methyl phosphonate (EMPA), methylphosphonothioic acid, and (hydrogen methylphosphono) hydrogen methylphosphonothionothiolate. chinayyhg.com
Microbial degradation has also been identified as a significant process in the environmental fate of this compound. nih.gov Various microorganisms are capable of degrading organophosphorus compounds, often through enzymatic hydrolysis. oup.com The primary reactions involved are hydrolysis, oxidation, alkylation, and dealkylation. oup.com Hydrolysis of the P-O-alkyl and P-O-aryl bonds is considered a key detoxification step. oup.com
The following table summarizes the major degradation products of this compound identified in various studies.
| Degradation Pathway | Key Products | Conditions/Observations |
| Hydrolysis | Ethyl methylphosphonic acid (EMPA) | Predominant at pH < 6 and > 10. oup.com |
| Hydrolysis | S-[2-(diisopropylamino)ethyl] hydrogen methylphosphonothioate (EA-2192) | A toxic degradation product. oup.com |
| Hydrolysis | Methylphosphonic acid (MPA) | Final common degradation product. oup.com |
| Simulant Degradation (OSDEMP) | Ethyl methyl phosphonate (EMPA), Methylphosphonothioic acid, (hydrogen methylphosphono) hydrogen methylphosphonothionothiolate | Occurs via P-S, S-C, O-C cleavage, and P-S-P bond formation. chinayyhg.com |
| Microbial Degradation | Various hydrolyzed and oxidized products | Involves enzymatic action. nih.govoup.com |
Catalytic and Advanced Degradation Chemistry
Research into the decontamination of this compound has explored various catalytic and advanced chemical methods to accelerate its degradation into non-toxic products.
Decontamination Chemistry Research: Reactive Polymers and Specific Reagents
Reactive polymers have shown significant promise for the nucleophilic hydrolysis of this compound. Polyacrylamidoxime (PANOx) and poly(N-hydroxyacrylamide) (PHA) are two such polymers that, when converted to their oximate salts at appropriate pH, effectively degrade the compound. acs.orgresearchgate.net These polymers can absorb a significant amount of water, which enhances their reactivity. acs.org In the presence of PANOx, the half-life of the compound was measured to be between 0.093 and 4.3 hours, while for PHA it was 7.7 hours. acs.org A key advantage of these reactive polymers is the minimal formation of the toxic degradation product EA-2192. acs.org
Specific chemical reagents have also been investigated for their decontamination efficacy. N,N-dichlorourethane has been demonstrated to be an excellent decontaminating agent in an aqueous medium at room temperature, acting instantaneously. chinayyhg.com Another reagent, N,N-dichlorovaleramide (NCV), has been used for the efficient oxidative decontamination of the compound and its simulants. researchgate.net The proposed mechanism involves an initial attack of electrophilic chlorine on the sulfur atom, leading to the cleavage of the P-S bond. researchgate.net Metal-organic frameworks (MOFs) have also been screened for their catalytic activity in the breakdown of V-series nerve agents, with some derivatives showing good activity. acs.org
The table below details the performance of some reactive polymers and specific reagents in the degradation of this compound or its simulants.
| Decontaminant | Type | Performance Metric (Half-life) | Key Findings |
| Polyacrylamidoxime (PANOx) | Reactive Polymer | 0.093 - 4.3 hours | Minimal formation of toxic byproducts. acs.org |
| Poly(N-hydroxyacrylamide) (PHA) | Reactive Polymer | 7.7 hours | Efficient in heterogeneous hydrolysis. acs.org |
| N,N-dichlorourethane | Specific Reagent | Instantaneous | Effective in aqueous medium at room temperature. chinayyhg.com |
| N,N-dichlorovaleramide (NCV) | Specific Reagent | Rapid (details not specified) | Oxidative decontamination mechanism. researchgate.net |
| UiO-66 derivatives (MOFs) | Metal-Organic Framework | Good activity | Promising for catalytic decomposition. acs.org |
Role of Specific Chemical Species in Degradation: Fluoride (B91410) Ion Chemistry
The fluoride ion has been shown to play a significant role in the degradation of this compound. Research has demonstrated the catalytic degradation of the compound by water-swelled polymer-supported ammonium (B1175870) fluorides. acs.org In this system, the compound is rapidly degraded, with a half-life of approximately 10-30 minutes, to form O-ethyl methylphosphonofluoridate. This intermediate then hydrolyzes to the non-toxic ethyl methylphosphonic acid (EMPA) with a half-life of about 1-1.5 hours. acs.org
The mechanism of fluoride ion action has been studied in the context of inhibited enzymes. In organophosphate-degrading metallohydrolases, fluoride has been shown to be a potent inhibitor of the enzyme's hydrolytic activity at low pH. nih.gov Structural studies suggest that the fluoride ion disrupts the hydrogen bonding network that connects the dimetallic center to the substrate-binding pocket, thereby affecting the enzyme's function. nih.govanu.edu.au In a different context, in silico studies have investigated the reactivation of butyrylcholinesterase adducts with fluoride ions, where the fluoride ion forms a new covalent bond with the phosphorus atom, leading to the release of the organophosphate. nih.gov This indicates the direct nucleophilic role a fluoride ion can play in cleaving the phosphorus-containing moiety.
Computational and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to study the electronic structure of molecules. For organophosphorus compounds like o-Ethyl o-methyl methylphosphonothioate and its analogs, DFT methods are employed to calculate molecular geometries, reaction energies, and electronic properties, which govern their reactivity.
Researchers utilize various functionals and basis sets to achieve a balance between computational cost and accuracy. For instance, studies on related phosphonothioates often employ hybrid functionals like B3LYP or functionals from the M06 suite, combined with Pople-style basis sets such as 6-31++G(d,p), to accurately model thermochemistry and reaction kinetics. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and stability of the molecule.
Table 1: Common DFT Methodologies in Organophosphorus Compound Studies
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization, Electronic properties (HOMO/LUMO) |
| M06-2X | 6-311++G(d,p) | Thermochemistry, Reaction barrier heights, Kinetic analysis |
| MP2 | 6-31+G(d) | High-accuracy energy calculations, Comparison with DFT |
Molecular Dynamics Simulations in Reaction Pathway Analysis
Molecular dynamics (MD) simulations are instrumental in exploring the behavior of molecules over time, providing a dynamic picture of interactions and transformations. For derivatives of this compound, MD simulations have been crucial for understanding their interaction with biological targets, particularly the enzyme acetylcholinesterase (AChE).
These simulations can model the process of an inhibitor, such as a phosphonothioate, approaching the active site of AChE and forming an initial Michaelis complex. By tracking the trajectories of all atoms in the system, researchers can analyze the forces, conformational changes, and energy landscapes that guide the binding process and subsequent inhibition reaction. This provides a detailed, time-resolved view of the reaction pathway that is often inaccessible through experimental methods alone.
Mechanistic Insights from Theoretical Chemistry
Theoretical chemistry offers profound insights into the detailed mechanisms of chemical reactions. For analogs of this compound, computational studies have elucidated complex reaction pathways, including hydrolysis and perhydrolysis, which are critical for understanding their environmental fate and detoxification.
One significant finding from theoretical calculations on a model VX system (O,S-dimethyl methylphosphonothioate) is the mechanism of alkaline perhydrolysis. Calculations revealed that the reaction proceeds through the formation of a reactive pentavalent intermediate. This intermediate undergoes an internal sulfur oxidation, followed by the elimination of a sulfur-containing moiety. This pathway is highly exothermic and kinetically accessible, explaining the selective and efficient detoxification of the nerve agent.
Furthermore, theoretical studies have shown that the cleavage of the P-O bond is energetically unfavorable compared to other reaction channels. This computational insight is consistent with experimental observations and explains why certain toxic products are not formed during specific degradation processes.
Computational Prediction of Chemical Behavior
A major strength of computational chemistry is its ability to predict the chemical behavior of compounds. By calculating fundamental properties, scientists can forecast reactivity, stability, and environmental impact.
For example, the reaction kinetics of a related compound, O,O-diethyl methylphosphonothioate, with atmospheric hydroxyl (OH) radicals have been investigated theoretically. By calculating the rate constants for different reaction pathways using statistical rate theories, researchers were able to predict the most favorable reaction channel. Based on these predicted rate coefficients, the tropospheric lifetime of the compound was estimated to be approximately 50 minutes, providing valuable data on its environmental persistence.
Another predictive tool derived from DFT is the analysis of condensed Fukui functions. These values help identify the most reactive sites within a molecule for different types of chemical attack. By calculating the charge distribution changes upon adding or removing an electron, one can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.
Table 2: Conceptual Reactivity Prediction via Fukui Functions
| Atom/Site | Predicted Susceptibility | Rationale |
|---|---|---|
| Phosphorus (P) | Electrophilic attack | The phosphorus atom is electron-deficient and is the primary site for nucleophilic attack. |
| Thiono-Sulfur (S) | Nucleophilic attack | The sulfur atom in the P=S bond has accessible orbitals and can interact with electrophiles. |
| Methylene H (in Ethyl) | Radical attack | C-H bonds can be susceptible to abstraction by radicals, such as atmospheric OH radicals. |
These computational predictions are vital for understanding the toxicology of such compounds and for designing effective decontamination and remediation strategies.
Analytical Chemistry Methodologies for O Ethyl O Methyl Methylphosphonothioate and Its Metabolites
Chromatographic Techniques Development and Application
Chromatographic methods are fundamental for the separation and quantification of o-Ethyl o-methyl methylphosphonothioate and its related compounds from complex matrices. Both gas and liquid chromatography have been extensively developed and applied for this purpose.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a well-established technique for the analysis of volatile organophosphorus compounds like this compound. When coupled with mass spectrometry (GC-MS), it provides a powerful tool for both separation and identification.
GC-MS analysis frequently utilizes both Electron Ionization (EI) and Chemical Ionization (CI) modes. EI, being a hard ionization technique, generates reproducible fragmentation patterns that are useful for library matching and structural elucidation. In contrast, CI is a softer ionization method that is more likely to preserve the molecular ion, which can be crucial for confirming the molecular weight of the analyte. nih.gov For instance, the EI mass spectrum of a related compound, O-ethyl S-vinyl methylphosphonothioate, shows a characteristic fragment ion peak at m/z 166. researchgate.net
A significant challenge in the GC analysis of this compound metabolites, such as ethyl methylphosphonic acid (EMPA), is their low volatility and high polarity. nih.gov To overcome this, derivatization is often necessary to convert these polar analytes into more volatile forms suitable for GC analysis. nih.govopcw.org Common derivatization methods include methylation and silylation. nih.gov Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-DM) are used for methylation, effectively converting phosphonic acids into their methyl esters. nih.gov Silylation, using reagents such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), is another widely used technique. mdpi.com
The table below summarizes common derivatization reagents used for the GC-MS analysis of this compound metabolites.
| Derivatization Method | Reagent | Analyte Type | Reference |
| Methylation | Diazomethane (DM) | Phosphonic Acids | nih.gov |
| Methylation | Trimethylsilyldiazomethane (TMS-DM) | Phosphonic Acids | nih.gov |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Polar Compounds | mdpi.com |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Phosphonic Acids | mdpi.com |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) offer significant advantages for the analysis of this compound and its degradation products, particularly in aqueous samples. nih.gov These techniques can often analyze the polar metabolites directly without the need for derivatization, which simplifies sample preparation and reduces the risk of thermal decomposition of analytes. nih.gov
Packed capillary LC coupled with electrospray ionization mass spectrometry (ESI-MS) has been effectively used for the detection of the parent compound and its hydrolysis products, such as ethyl methylphosphonic acid (EMPA). nih.gov Thermospray liquid chromatography-mass spectrometry has also been employed for the determination of related nerve agents, demonstrating the versatility of LC-MS approaches. nih.gov
For enhanced separation efficiency and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) is utilized. This combination provides high resolution and accurate mass measurements, enabling the trace-level analysis of the parent compound and its metabolites in complex matrices. LC-MS/MS is another powerful technique that enhances the analytical quality and performance for detecting pesticide residues, including organophosphates. eurl-pesticides.eu
The following table presents key LC-MS techniques and their applications in the analysis of this compound and related compounds.
| Technique | Application | Advantages | Reference |
| Packed Capillary LC-ESI-MS | Detection of parent compound and hydrolysis products in aqueous samples. | Direct analysis, no derivatization needed, reduced risk of thermal decomposition. | nih.gov |
| Thermospray LC-MS | Determination of related nerve agents. | Suitable for less volatile compounds. | nih.gov |
| UPLC-TOF-MS | Trace-level analysis in complex matrices. | High resolution, high sensitivity, accurate mass measurement. | |
| LC-MS/MS | Analysis of pesticide residues. | Enhanced analytical quality and performance. | eurl-pesticides.eu |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic arrangement and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications including ³¹P-NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. ¹H NMR provides information about the different types of protons and their neighboring atoms, with characteristic signals for the methyl and ethoxy groups. ¹³C NMR helps in identifying the carbon framework of the molecule.
As an organophosphorus compound, ³¹P NMR is exceptionally informative. It typically shows a distinct signal that confirms the presence and chemical environment of the phosphorus atom within the phosphonothioate structure. For example, the purity of the related nerve agent VX has been ascertained using ³¹P{¹H}-NMR and ³¹P-NMR spectroscopy. researchgate.net The hydrolysis of VX to its degradation product, ethyl methyl phosphonate (B1237965) (EMPA), can also be monitored by ³¹P NMR, with the desired breakdown product showing a characteristic signal. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, FTIR spectroscopy reveals characteristic absorption bands for the P=O (phosphoryl), P-O-C, and P-C bonds. The C-H stretching and bending vibrations from the alkyl groups also provide a unique fingerprint for structural identification. The infrared spectra of various organophosphorus compounds have been studied to identify the absorption bands associated with different organic groups. osti.gov
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry techniques provide enhanced capabilities for the identification and structural characterization of this compound and its metabolites.
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. By selecting a precursor ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced, which provides detailed structural information. opcw.org This method offers greater sensitivity and selectivity compared to single-stage MS. nih.gov
High-resolution mass spectrometry (HRMS) techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), offer highly accurate mass measurements. mdpi.com This allows for the determination of the elemental composition of the parent compound and its fragments with high confidence. Electrospray ionization (ESI) is often used as a soft ionization source in conjunction with HRMS to analyze compounds in complex mixtures. chemrxiv.org
The use of different ionization methods can be advantageous. While electron ionization (EI) provides extensive fragmentation useful for identification, it may not produce a molecular ion. nih.gov Milder chemical ionization (CI) techniques, using reagents like methanol (B129727), can generate a prominent protonated molecule, aiding in the confirmation of the molecular weight of degradation products. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of polar and thermally labile compounds such as this compound and its metabolites. This soft ionization method allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it highly suitable for determining the molecular weight of the parent compound and its degradation products. nih.gov
In the context of organophosphorus compounds, ESI-MS is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to detection. nih.gov The technique can be applied to directly analyze aqueous samples, which is particularly advantageous for environmental and biological monitoring, as it may reduce the need for extensive sample preparation or derivatization. nih.gov
The ionization process in ESI typically results in the formation of protonated molecules, [M+H]⁺, in the positive ion mode. The characteristics of the ESI-MS spectrum can be influenced by instrumental parameters. For instance, by increasing the sampling cone voltage, collisionally activated dissociation can be induced, which provides not only molecular ion information but also valuable structural fragments within a single mass spectrum. nih.gov A study on related O-alkyl S-(2-dialkylamino)ethyl methylphosphonothiolates demonstrated that detailed structural information could be obtained through the controlled fragmentation of ions using collision-induced dissociation (CID) within an ion trap mass spectrometer. nih.gov
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry, or MS/MS, significantly enhances the specificity and sensitivity of detection for this compound and its metabolites. This technique involves the selection of a specific precursor ion (typically the molecular ion, [M+H]⁺), which is then subjected to fragmentation. The resulting product ions are then mass-analyzed, generating a characteristic fragmentation pattern that serves as a structural fingerprint for the analyte.
The fragmentation pathways of organophosphorus compounds, including V-type nerve agents to which this compound is related, are reproducible and predictable. nih.gov This allows for the development of systematic fragmentation pathways that are specific to the structural class of the compound. nih.gov Research on 14 G and V agents using ESI/MS² and ESI/MS³ analysis has shown that these techniques can effectively identify characteristic fragments. nih.gov
For compounds structurally similar to this compound, such as O-alkyl S-(2-dialkylamino)ethyl methylphosphonothiolates, detailed fragmentation information can be obtained. nih.gov The collision-induced dissociation of the protonated molecule often leads to the cleavage of the P-S bond and the P-O bond, yielding characteristic product ions. The study of these fragmentation patterns is invaluable for the structural elucidation of unknown related compounds and for the development of highly selective detection methods, such as multiple reaction monitoring (MRM) in quantitative analyses.
| Precursor Ion (m/z) | Product Ions (m/z) | Fragmentation Pathway |
| [M+H]⁺ | Varies | Cleavage of P-S bond |
| [M+H]⁺ | Varies | Cleavage of P-O bond |
| [M+H]⁺ | Varies | Loss of the alkyl side chain |
Derivatization Techniques in Analytical Protocols
For analytical methodologies that utilize gas chromatography (GC), derivatization is often a necessary step to improve the volatility and thermal stability of polar analytes like the metabolites of this compound. The primary degradation products are often phosphonic acids, which are non-volatile and require chemical modification prior to GC analysis.
Common derivatization techniques for these acidic metabolites include silylation and methylation. nih.gov Silylation, for example, involves the reaction of the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens on the phosphonic acid with a trimethylsilyl (B98337) (TMS) group. youtube.com This process reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation and detection. youtube.com
Methylation is another widely used technique where a methyl group is added to the analyte. nih.gov Reagents like diazomethane have been historically used for this purpose. nih.gov These derivatization reactions are typically performed at elevated temperatures to ensure complete reaction. nih.gov
For LC-MS based analyses, derivatization can also be employed to enhance ionization efficiency and improve chromatographic retention. A notable example is cationic derivatization, which can significantly increase the sensitivity of detection for organophosphorus acids in LC-ESI-MS/MS. nih.gov One such reagent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), has been used to derivatize a range of alkyl methylphosphonic acids. nih.gov This derivatization introduces a permanently charged moiety, which enhances the ESI response in the positive ion mode. nih.gov The reaction is typically carried out in an organic solvent in the presence of a base. nih.gov
| Analytical Technique | Derivatization Method | Reagent(s) | Purpose |
| GC-MS | Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability |
| GC-MS | Methylation | Diazomethane | Increase volatility |
| LC-ESI-MS/MS | Cationic Derivatization | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Enhance ionization efficiency and sensitivity |
Environmental Persistence and Transformation Pathways Research
Environmental Degradation Kinetics in Various Matrices: Soil and Water Systems
The rate at which o-Ethyl o-methyl methylphosphonothioate degrades in the environment is a key determinant of its persistence. Studies on its structural analog, the nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), provide significant insights into its likely behavior in soil and water systems.
In aqueous environments, the hydrolysis of these types of organophosphorus compounds is a primary degradation pathway. The rate of hydrolysis is highly dependent on the pH of the water. For VX, the hydrolysis half-life can range from several days to months. At a neutral pH of 7 and a temperature of 25°C, the half-life of VX in water has been reported to be approximately 4.78 to 17 days. nih.govnih.gov In more acidic conditions (pH 5), the half-life can extend to around 100 days, while in alkaline conditions (pH 8), it can decrease to roughly 9 days.
In soil, the degradation of this compound is influenced by a combination of chemical hydrolysis and microbial action. Field and laboratory studies on VX indicate that its persistence in soil can vary significantly depending on the soil type, moisture content, and microbial population. For VX, it has been observed that approximately 90% of the compound can be lost from the soil within 15 days under certain conditions. However, the degradation often follows a biphasic pattern, with an initial rapid decline followed by a much slower degradation phase for the remaining fraction. The half-life on vegetative surfaces is considerably shorter, potentially as brief as one to two days.
| Environmental Matrix | Condition | Reported Half-life |
|---|---|---|
| Water | pH 5, 25°C | ~100 days |
| Water | pH 7, 25°C | 4.78 - 17 days |
| Water | pH 8, 25°C | ~9 days |
| Seawater | 25°C | ~5 - 14 days |
| Seawater | 4°C | Potentially several years |
| Soil | Varies with soil type and moisture | ~90% loss in 15 days (initial phase) |
| Vegetative Surfaces | - | 1 - 2 days |
Sorption and Transport Phenomena in Environmental Compartments
The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. For the related compound VX, the estimated Koc value is 187, which suggests moderate mobility in soil.
Compounds with moderate Koc values have the potential to leach into groundwater, although a significant portion is expected to remain adsorbed to soil particles in the upper soil layers. The transport of this compound will also be influenced by the organic matter content of the soil, with higher organic matter leading to increased sorption and reduced mobility. The pKa of VX is 9.12, indicating that it can exist in a cationic form in the environment, which would generally lead to stronger adsorption to negatively charged soil particles. The potential for volatilization from water surfaces is considered to be low based on its estimated Henry's Law constant.
Identification and Fate of Persistent Degradation Products
The degradation of this compound results in the formation of several breakdown products, some of which may also be persistent in the environment. The primary degradation pathway is hydrolysis, which cleaves the phosphorus-sulfur (P-S) bond.
Key degradation products identified from studies of the analogous compound VX include:
Ethyl methylphosphonic acid (EMPA) : This is a major and relatively stable hydrolysis product. nih.gov Its formation signifies the detoxification of the parent compound to a large extent.
Methylphosphonic acid (MPA) : Further degradation of EMPA can lead to the formation of MPA, which is also a persistent environmental marker for the degradation of various organophosphorus compounds. nih.gov
S-(2-diisopropylaminoethyl) methylphosphonothioic acid (EA-2192) : This product can be formed through a different hydrolysis pathway and is of particular concern as it can retain significant toxicity. nih.gov
Bis[2-(diisopropylamino)ethyl]disulphide : This has also been identified as a degradation product in soil.
Biochemical Interactions and Enzymatic Mechanisms
Acetylcholinesterase Inhibition: Molecular Mechanisms
The primary mechanism of toxicity for o-Ethyl o-methyl methylphosphonothioate and its analogues is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This inhibition disrupts normal nerve function, leading to a cascade of physiological effects. The molecular interactions underpinning this inhibition are complex, involving covalent modification of the enzyme's active site and demonstrating stereospecificity.
The inhibition of acetylcholinesterase by this compound analogues, such as the nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), occurs through a process known as phosphonylation. In this reaction, the phosphorus atom of the inhibitor forms a covalent bond with the hydroxyl group of a specific serine residue (Ser203) within the catalytic active site of AChE. nih.gov This covalent modification results in a stable enzyme-inhibitor complex, rendering the enzyme inactive as it can no longer bind and hydrolyze acetylcholine.
The formation of this covalent bond is a critical step in the inhibitory pathway. Molecular modeling studies have suggested a model where the leaving group of the inhibitor is oriented toward the entrance of the active site gorge, positioning the active site serine for a backside attack on the phosphorus atom. nih.gov This orientation is believed to be consistent with the high inhibitory potency of these compounds.
The phosphorus atom in this compound and its derivatives is a chiral center, meaning it exists in two enantiomeric forms, designated as SP and RP. Research has demonstrated a significant difference in the inhibitory activity of these enantiomers, a phenomenon known as stereoselectivity.
Studies on the interaction of VX with acetylcholinesterase have shown that the SP isomer is a significantly more potent inhibitor than its RP counterpart. nih.gov This stereoselectivity is attributed to differential interactions within the enzyme's active site. The formation of the initial enzyme-inhibitor Michaelis complex is a crucial step that dictates the subsequent phosphonylation rate. nih.gov The distinct spatial arrangement of the substituents around the chiral phosphorus atom in each enantiomer leads to different binding orientations and efficiencies within the active site gorge, ultimately resulting in the observed differences in inhibitory potency.
Enzyme Kinetics of Organophosphorus Hydrolases
Organophosphorus hydrolases (OPH) are a class of enzymes capable of detoxifying organophosphorus compounds by hydrolyzing the ester bonds. These enzymes hold potential as bioremediation agents and as therapeutic bioscavengers against organophosphate poisoning. The efficiency of these enzymes can be characterized by their steady-state kinetic parameters.
| Substrate (Analogue) | Enzyme | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| VX | Organophosphorus Hydrolase | 0.3 | 0.75 x 10³ |
This interactive data table presents the kinetic parameters for the hydrolysis of the this compound analogue, VX, by Organophosphorus Hydrolase.
The covalent bond formed between organophosphorus compounds and the active site serine of acetylcholinesterase is generally stable; however, it can be cleaved by strong nucleophiles, leading to the reactivation of the enzyme. This is the basis for the therapeutic use of oximes as antidotes for organophosphate poisoning.
The reactivation process involves a nucleophilic attack by the oxime on the phosphorus atom of the phosphonylated serine. This attack leads to the formation of a phosphonylated oxime and the regeneration of the active acetylcholinesterase enzyme. Quantum mechanical studies have been employed to investigate this mechanism in detail. mdpi.com These studies suggest that the reactivation reaction proceeds through a bimolecular substitution (SN2) mechanism, involving the formation of a trigonal bipyramidal transition state. mdpi.com The deprotonated form of the oxime, such as pralidoxime (B1201516) (2-PAM), is believed to be the active nucleophile in this reaction. mdpi.com
Protein-Ligand Interaction Studies through Molecular Modeling
Molecular modeling techniques, including molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations, are powerful tools for investigating the interactions between ligands like this compound and their protein targets at an atomic level. These computational approaches provide insights into the binding modes, conformational changes, and energetic landscapes of these interactions, which are often difficult to obtain through experimental methods alone.
Stochastic boundary molecular dynamics and quantum mechanical calculations have been utilized to study the formation of the Michaelis complex between VX and Torpedo californica acetylcholinesterase. nih.gov These studies have explored different models of interaction, analyzing the orientation of the inhibitor within the active site gorge and its proximity to the catalytic serine residue. nih.gov
Furthermore, combined quantum mechanical/molecular mechanical (QM/MM) studies have been instrumental in elucidating the mechanism of acetylcholinesterase reactivation by oximes. mdpi.com These hybrid methods allow for a detailed quantum mechanical description of the chemical reaction occurring in the active site, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics methods. Such studies have provided evidence for the feasibility of the reactivation occurring via the attack of the deprotonated form of the oxime on the phosphonylated serine. mdpi.com
Research in Chemical Warfare Agent Verification and Countermeasure Development
Development of Reference Compound Libraries for Chemical Weapons Convention (CWC) Verification
The Chemical Weapons Convention (CWC) prohibits the development, production, stockpiling, and use of chemical weapons. Verification of compliance with the CWC relies heavily on the analytical capabilities of designated laboratories, such as those of the Organisation for the Prohibition of Chemical Weapons (OPCW). These laboratories must be able to unambiguously identify CWC-scheduled chemicals, their precursors, and degradation products in various types of samples. To achieve this, comprehensive libraries of pure, well-characterized reference compounds are essential for method development, validation, and the analysis of real-world samples.
Organophosphorus compounds of the phosphonothioate class, which includes o-Ethyl o-methyl methylphosphonothioate, are of significant interest for CWC verification. This is because they can be precursors or degradation markers for highly toxic V-series nerve agents. Research in this area focuses on developing reliable synthetic routes to these reference compounds to build up spectral and chromatographic databases.
One key synthetic method for preparing O,O-dialkyl methylphosphonothioates is the thionation of their corresponding phosphonate (B1237965) analogs using a sulfur-transfer agent. Lawesson's reagent has been effectively used for this conversion. Studies have explored various reaction conditions to optimize the synthesis of compounds like O,O'-diethyl methylphosphonothioate, a close analog of the title compound, specifically for the purpose of building a CWC reference library. Researchers have systematically investigated parameters such as solvent, temperature, and reaction time to understand their influence on reaction yield and purity. This empirical approach helps to refine synthetic protocols, ensuring a reliable supply of reference materials for OPCW-designated laboratories.
| Parameter | Conditions Explored | General Outcome |
|---|---|---|
| Solvent | Toluene, Xylene, Tetrahydrofuran (THF) | Higher boiling point aromatic solvents like xylene generally provided better yields compared to THF, where the starting material remained largely inert. |
| Temperature | 80°C, 120°C, 150°C | Higher temperatures (e.g., 150°C) tended to increase the reaction yield over extended periods, suggesting a significant activation energy barrier for the thionation process. |
| Duration | 1 hour to 24 hours | Reaction yields generally increased with time, particularly at higher temperatures, with significant conversion observed after several hours. |
The synthesis and characterization of these compounds reinforce the analytical capabilities of verification laboratories, aiding in the global effort to prevent the proliferation of chemical weapons.
Research on Decontamination Technologies and Materials: Mechanism-focused Studies
Effective decontamination of organophosphonothioates is critical for mitigating the impact of a chemical weapon release. Research efforts are focused on developing rapid and efficient decontamination methods and understanding the underlying chemical mechanisms to ensure complete detoxification. Studies often use simulants, such as O,S-diethyl methylphosphonothioate (OSDEMP), which mimic the chemical reactivity of V-series agents like VX without their extreme toxicity. chinayyhg.comresearchgate.net Key decontamination strategies include oxidation and hydrolysis. chinayyhg.com
Oxidative Decontamination: Oxidation is a preferred method as it is generally faster than hydrolysis and targets the sulfur atom, a key site for detoxification. chinayyhg.com N-chloro compounds, which contain a reactive electrophilic chlorine (Cl+), have proven to be effective oxidative decontaminants. For example, reagents like N,N-dichlorourethane and N,N-dichlorovaleramide (NCV) react instantaneously with OSDEMP and VX in aqueous media. chinayyhg.comrsc.org
The proposed mechanism involves an initial electrophilic attack by Cl+ on the lone pair of electrons of the sulfur atom. researchgate.net This forms a sulfonium (B1226848) cation intermediate, which activates the phosphorus center for a subsequent nucleophilic attack by water. researchgate.net This attack leads to the cleavage of the P-S bond, a critical step in detoxification, yielding non-toxic products such as ethyl methylphosphonic acid (EMPA). chinayyhg.comresearchgate.net
Hydrolytic Decontamination: Hydrolysis, the cleavage of chemical bonds by reaction with water, is another primary pathway for decontamination. This process can be slow but can be significantly accelerated by catalysts. Metal-Organic Frameworks (MOFs) and various nanoparticles have shown high catalytic activity for the hydrolysis of nerve agents and their simulants. nih.gov The hydrolysis of VX can proceed via cleavage of either the P-S or the P-O bond. Cleavage of the P-S bond is the desired detoxification pathway, as it produces the non-toxic EMPA. researchgate.netmdpi.com Conversely, cleavage of the P-O bond results in the formation of EA-2192, a highly toxic compound. researchgate.netmdpi.com Enzymes, such as engineered phosphotriesterases, have also been developed that can rapidly hydrolyze V-series agents, demonstrating high efficiency and specificity for the detoxifying P-S bond cleavage. rsc.orgnih.govmdpi.comresearchgate.net
Photocatalytic Decomposition: A more advanced decontamination technology involves photocatalysis, often using titanium dioxide (TiO2) as the photocatalyst. researchgate.netnih.govmdpi.com When TiO2 is irradiated with UV light, it generates highly reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) ions (•O2−). youtube.com These species can effectively degrade adsorbed organophosphonothioates. The mechanism involves the initial adsorption of the agent onto the TiO2 surface, followed by radical-induced degradation. nih.gov Studies on VX have shown that this process leads to the cleavage of the P-S and C-N bonds, breaking the molecule down into smaller, non-toxic components. nih.gov
| Decontamination Method | Reagent/Catalyst | Key Mechanistic Step | Major Detoxification Products |
|---|---|---|---|
| Oxidation | N,N-dichlorourethane chinayyhg.com | Electrophilic attack by Cl+ on sulfur, leading to P-S bond cleavage. | Ethyl methylphosphonate (B1257008) (EMPA), Methylphosphonothioic acid chinayyhg.com |
| Oxidation | N,N-dichlorovaleramide (NCV) rsc.orgresearchgate.net | Formation of sulfonium intermediate followed by hydrolysis. researchgate.net | Ethyl methylphosphonic acid (EMPA) researchgate.net |
| Hydrolysis | Phosphotriesterase (enzyme) rsc.orgnih.govmdpi.com | Enzyme-catalyzed nucleophilic attack of water at the phosphorus center. | Ethyl methylphosphonic acid (EMPA) nih.gov |
| Photocatalysis | Titanium Dioxide (TiO2) researchgate.netnih.gov | Generation of reactive oxygen species (•OH, •O2−) that attack P-S and C-N bonds. | Inorganic ions (sulfate, ammonium (B1175870), nitrate) researchgate.net |
Mechanistic Studies of Antidote Action: Understanding Biochemical Reversal
Organophosphonothioates exert their extreme toxicity by inhibiting the enzyme acetylcholinesterase (AChE). mdpi.comnih.govnih.gov AChE is crucial for the proper functioning of the nervous system, where it rapidly hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at nerve synapses and neuromuscular junctions, thereby terminating the nerve signal. nih.govnih.gov
Mechanism of Inhibition: The primary toxic action of compounds like this compound is the covalent modification of a specific serine residue within the active site of AChE. mdpi.comnih.gov The phosphorus atom of the inhibitor forms a stable phosphonyl-serine bond, rendering the enzyme inactive. mdpi.commdpi.com This "phosphonylation" prevents AChE from breaking down acetylcholine. nih.gov The resulting accumulation of acetylcholine in the synaptic cleft leads to hyperstimulation of cholinergic receptors, causing a cascade of toxic effects, including seizures, respiratory arrest, and ultimately, death. nih.govacs.org
Mechanism of Antidote Reversal: The primary goal of antidote therapy is to restore the function of the inhibited AChE. This is achieved through the administration of reactivators, typically belonging to the oxime family of compounds (e.g., pralidoxime). acs.orgresearchgate.netnih.gov
The biochemical reversal mechanism involves the oxime acting as a potent nucleophile. acs.orgresearchgate.net The oximate anion attacks the phosphorus atom of the phosphonyl group that is covalently bound to the AChE active site serine. researchgate.net This nucleophilic attack forms a phosphonylated oxime, which then dissociates from the enzyme, leaving the AChE active site serine free and restoring the enzyme's catalytic activity. researchgate.netwho.int
The "Ageing" Process: A critical factor limiting the effectiveness of oxime reactivators is a time-dependent process known as "ageing". nih.govnih.govoup.com After the initial inhibition, the phosphonylated enzyme can undergo a secondary chemical modification, typically the cleavage of an alkoxy group from the phosphorus atom (dealkylation). mdpi.comnih.govoup.comresearchgate.net This reaction converts the neutral phosphonyl-enzyme adduct into a negatively charged (anionic) conjugate. mdpi.comresearchgate.net This aged, anionic form is highly resistant to nucleophilic attack by oximes, rendering the inhibition effectively irreversible. mdpi.comnih.govresearchgate.net The rate of ageing depends on the specific chemical structure of the organophosphorus inhibitor, making rapid administration of an oxime antidote crucial for successful treatment. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for o-Ethyl o-methyl methylphosphonothioate (VX), and how are impurities monitored during synthesis?
- VX is synthesized via a two-step process: (1) Methylphosphonothioic dichloride reacts with ethanol to form the ethyl ester, followed by (2) substitution with 2-(diisopropylamino)ethanethiol. Critical intermediates like EMPTA (ethyl methylphosphonothioic acid) are monitored using gas chromatography-mass spectrometry (GC-MS) to detect impurities such as residual diisopropylamine or byproducts like bis-esters .
Q. What analytical methods are validated for quantifying VX in environmental matrices (e.g., water, soil)?
- High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace detection (limit of quantification: 0.1 µg/L in groundwater). Thermogravimetric analysis (TGA) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structural integrity and purity .
Q. How does VX’s stability vary under different pH and temperature conditions?
- VX hydrolyzes slowly in neutral water (half-life: ~50 days at 25°C) but rapidly degrades in alkaline conditions (pH >10) via cleavage of the P-S bond. Elevated temperatures (>40°C) accelerate decomposition, forming ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino)ethanethiol. Stability studies require controlled degradation experiments with kinetic modeling .
Q. What safety protocols are mandated for handling VX in laboratory settings?
- Researchers must use gloveboxes or fume hoods with HEPA filtration, wear butyl rubber gloves, and employ real-time air monitoring (e.g., flame photometric detectors). Decontamination protocols include hydrolysis with 10% NaOH or oxidation with hypochlorite solutions .
Advanced Research Questions
Q. What mechanistic insights explain contradictory degradation rates of VX in heterogeneous vs. homogeneous catalytic systems?
- Polymer-supported ammonium fluorides (e.g., polystyrene-immobilized NH4F) degrade VX 10x faster than homogeneous catalysts due to enhanced surface area and fluoride ion availability. Conflicting data in literature often arise from differences in solvent swelling of polymer matrices or incomplete mass transfer in biphasic systems .
Q. How can NMR spectroscopy resolve ambiguities in VX’s degradation byproducts when traditional chromatographic methods fail?
- ¹H and ¹³C NMR chemical shifts (e.g., EMPA: δ 1.3 ppm for CH3-P; δ 3.6 ppm for CH2-O) differentiate isomeric byproducts like methylphosphonic acid derivatives. Dynamic NMR experiments track transient intermediates (e.g., sulfonium ions) during oxidative degradation .
Q. What statistical approaches reconcile discrepancies in toxicity data between in vitro and in vivo models for VX exposure?
- Bayesian meta-analysis integrates conflicting LD50 values (e.g., mouse IV: 0.01 mg/kg vs. rabbit dermal: 0.1 mg/kg) by weighting studies based on sample size and methodological rigor. Covariates like skin permeability coefficients and cholinesterase inhibition rates are modeled hierarchically .
Q. How do environmental factors (e.g., organic matter, microbial activity) influence VX’s persistence in soil ecosystems?
- Soil organic carbon (SOC) binds VX via hydrophobic interactions, reducing bioavailability but prolonging persistence. Pseudomonas spp. degrade VX via phosphotriesterase activity, but degradation rates vary by soil type (clay vs. sandy). Isotopic labeling (³²P-VX) tracks mineralization pathways .
Q. What novel sensor technologies improve real-time detection of VX vapors at sub-ppb concentrations?
- Surface-enhanced Raman spectroscopy (SERS) with gold nanoparticle substrates achieves detection limits of 0.01 ppb. Molecularly imprinted polymers (MIPs) functionalized with thiol-specific ligands enhance selectivity over interferents like organophosphate pesticides .
Methodological Notes
- Data Interpretation : Contradictions in degradation kinetics or toxicity metrics require cross-validation using orthogonal techniques (e.g., GC-MS + NMR).
- Source Selection : Prioritize peer-reviewed studies from journals like Journal of Chromatography A or Organophosphorus Chemistry, avoiding non-academic platforms like BenchChem .
- Ethical Compliance : Adhere to Chemical Weapons Convention (CWC) guidelines for synthesis and disposal, documented via Institutional Review Board (IRB) approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
